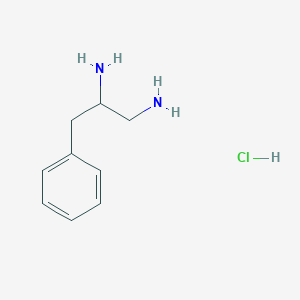
3-Phenylpropane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropane-1,2-diamine hydrochloride is an organic compound that belongs to the class of diamines. It is characterized by a phenyl group attached to a propane chain with two amine groups at the first and second positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropane-1,2-diamine hydrochloride typically involves the reaction of 3-phenylpropanoic acid with ammonia or amines under specific conditions. One common method includes the reduction of 3-phenylpropanoic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-phenylpropanoic acid derivatives. This process is often conducted under high pressure and temperature conditions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Amides, ureas.
Aplicaciones Científicas De Investigación
3-Phenylpropane-1,2-diamine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of aminopeptidase N (APN), the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine: Another diamine with a different structural arrangement, used in various chemical syntheses.
p-Phenylenediamine: A diamine with a benzene ring, commonly used in hair dyes and other industrial applications.
Uniqueness
3-Phenylpropane-1,2-diamine hydrochloride is unique due to its specific arrangement of the phenyl group and amine functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit APN sets it apart from other diamines, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H15ClN2 |
|---|---|
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
3-phenylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10-11H2;1H |
Clave InChI |
ZLKIKWSZIDUXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


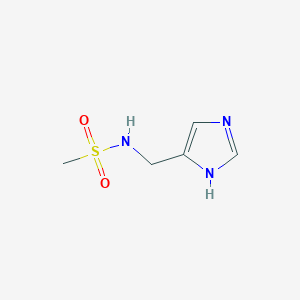
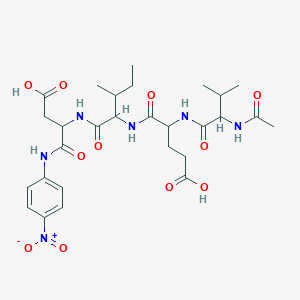
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
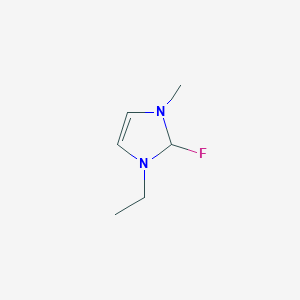
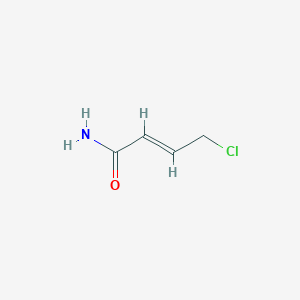
![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
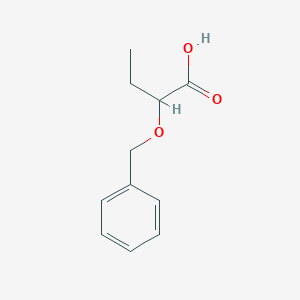
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
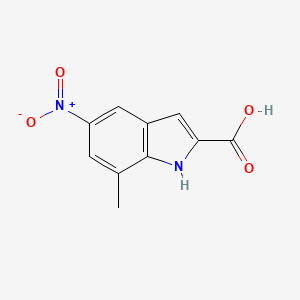
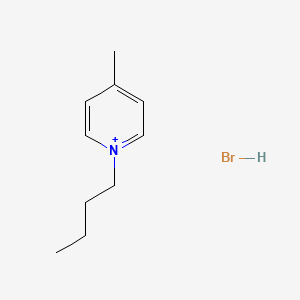

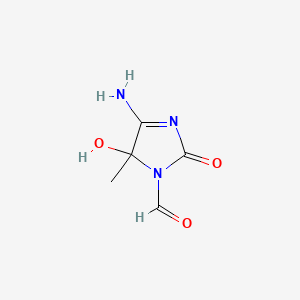
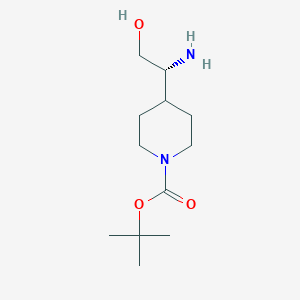
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
